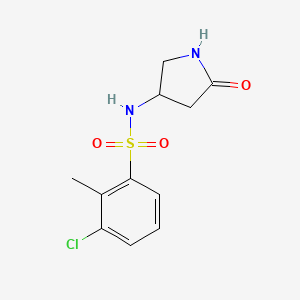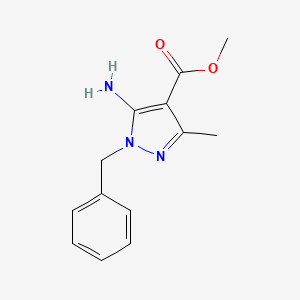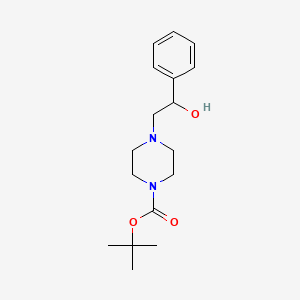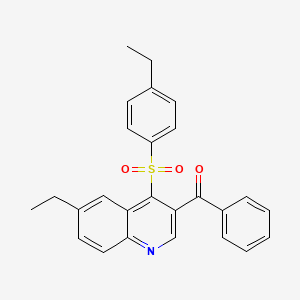
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, an ethyl group, and an ethylbenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes in the presence of a Lewis acid catalyst such as FeCl3.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like AlCl3.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through sulfonylation reactions using ethylbenzenesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous-flow processes and automated synthesis could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles.
Uniqueness
3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWVFIXOZNIVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)


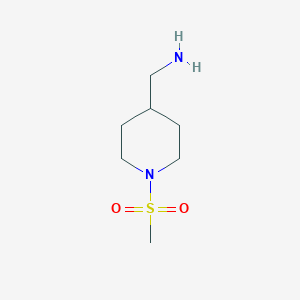
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)
![(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2961636.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2961637.png)
